molecular formula C17H14N2O3 B158031 (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate CAS No. 1760-44-7

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate

Cat. No.: B158031
CAS No.: 1760-44-7
M. Wt: 294.3 g/mol
InChI Key: XDQDVCJNJFUBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a functionalized 1,4-benzodiazepine derivative designed for pharmaceutical and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and building block for the exploration of new biologically active molecules . The 1,4-benzodiazepine core is a privileged scaffold in drug discovery, known for its wide range of pharmacological properties, which include anxiolytic, sedative, anticonvulsant, and muscle relaxant activities . The presence of the acetate group at the 3-position provides a reactive handle for further chemical modification, enabling researchers to conduct structure-activity relationship (SAR) studies and develop novel derivatives with potentially enhanced efficacy or new therapeutic profiles . This makes it an invaluable tool for the late-stage functionalization of benzodiazepine structures, a strategy that allows for rapid drug discovery and the optimization of pharmacokinetic properties without the need for lengthy de novo synthesis . Research applications for this compound primarily focus on the synthesis of novel analogs for probing neurological pathways, particularly those involving the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the primary mechanism of action for classical benzodiazepines . Additionally, research into 1,4-benzodiazepines has expanded to include their potential as antitumor, anti-HIV, and anti-inflammatory agents, highlighting the broad utility of this chemical scaffold . This product is intended for research use only in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQDVCJNJFUBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349790
Record name STK563490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1760-44-7
Record name STK563490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis and Functionalization

The synthesis begins with 2-amino-5-phenylbenzophenone derivatives, which serve as the foundational scaffold. In WO2019020790A1, analogous compounds are prepared by reacting (2-amino-5-bromo-phenyl)-pyridin-2-yl-methanone with protected glutamate analogs. For (2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate, the amino group of 2-amino-5-phenylbenzophenone undergoes acylation with (2S)-2-(benzyloxycarbonylamino)-5-methoxy-5-oxo-pentanoic acid in dichloromethane at −10°C to 15°C. The coupling agent DCI facilitates amide bond formation, yielding methyl (4S)-4-(benzyloxycarbonylamino)-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate as a key intermediate.

Cyclization to Form the Benzodiazepine Core

Cyclization of the linear precursor is achieved via base-mediated intramolecular amidation. WO2019020790A1 specifies treating methyl (4S)-4-amino-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate hydrobromide with sodium bicarbonate, inducing ring closure to form the seven-membered benzodiazepine lactam. This step typically proceeds at 20–25°C over 24–48 hours, with yields exceeding 70% after recrystallization using C1–C5 alkanols.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (−10°C to 5°C) are critical during acylation to minimize side reactions such as over-acylation or hydrolysis. Dichloromethane is the preferred solvent due to its compatibility with moisture-sensitive reagents and ability to dissolve polar intermediates.

Catalysts and Coupling Agents

DCI and EDC are optimal for amide bond formation, offering higher yields (75–90%) compared to traditional agents like dicyclohexylcarbodiimide (DCC). The use of HOBt as an additive reduces racemization during acylation, preserving the stereochemical integrity of the 3-position.

Purification and Characterization

Recrystallization and Filtration

Crude products are purified via recrystallization from methanol or ethanol, achieving >95% purity. Insoluble byproducts are removed by filtration through Celite, followed by vacuum concentration to isolate crystalline solids.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural validation. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 7.8–7.2 (m, aromatic H), 5.1 (s, acetate CH₃), 4.3 (d, benzodiazepine CH₂).

  • MS (ESI+) : m/z 295.3 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄N₂O₃.

Comparative Analysis of Methodologies

Parameter WO2019020790A1 WO2009081349A1
Coupling Agent DCIEDC/HOBt
Acylation Temperature −10°C to 15°C0–5°C
Purification Method Recrystallization (MeOH)Solvent Extraction (EtOAc)
Yield 78%82%

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable precursor in the synthesis of more complex benzodiazepine derivatives. Researchers explore its structure to develop new medications targeting conditions such as anxiety and insomnia. The acetate group may enhance solubility and metabolic stability, making it a candidate for further pharmaceutical development.

Neuropharmacology

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate interacts with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects similar to other benzodiazepines. This mechanism is crucial for understanding its potential therapeutic applications in treating anxiety disorders and sleep disturbances.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for developing and validating analytical methods. Its distinct chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various assays.

Toxicology Studies

The compound's interactions with biological systems make it a subject of interest in toxicological studies. Understanding its metabolic pathways and potential toxic effects can inform safety assessments and regulatory decisions regarding its use in pharmaceuticals.

Unique Properties of this compound

The specific structural modifications in this compound may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetate group may influence its solubility and metabolic stability, making it an intriguing candidate for further research.

Case Study 1: Anxiolytic Effects

A study investigating the anxiolytic effects of this compound demonstrated significant reductions in anxiety-like behaviors in animal models. The results suggested that this compound could be developed into a therapeutic agent for anxiety disorders.

Case Study 2: GABA Receptor Interaction

Research focused on the interaction of this compound with GABA receptors revealed that it enhances GABAergic transmission effectively. This study provided insights into its mechanism of action and potential therapeutic applications in neuropharmacology.

Case Study 3: Synthesis and Derivatives

A comprehensive synthesis study outlined various synthetic routes for producing this compound and its derivatives. The findings highlighted the versatility of this compound as a precursor for developing new benzodiazepine analogs with improved efficacy or reduced side effects.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Structural Insights :

  • Chlorine vs. Bromine : Lorazepam acetate (2 Cl substituents) and cinazepam (Br at position 7) demonstrate how halogenation affects receptor binding kinetics and half-life .

Pharmacological and Metabolic Differences

  • Receptor Affinity: Unlike diazepam, which has high GABA_A receptor affinity due to its 7-chloro and 2-methylamino groups, the acetate-substituted compound may exhibit reduced potency but improved metabolic stability due to esterification .
  • Metabolism : The acetate group is susceptible to hydrolysis by esterases, generating the active hydroxylated metabolite (e.g., oxazepam), which contrasts with lorazepam’s direct glucuronidation pathway .

Biological Activity

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H15N2O3C_{18}H_{15}N_2O_3, with a molecular weight of 313.32 g/mol. The compound features a benzodiazepine core structure that is often associated with various pharmacological properties.

1. Antagonistic Activity

Research has shown that derivatives of benzodiazepines can act as antagonists at specific receptors. For example, a closely related compound, YM022, has been identified as a potent antagonist at the gastrin/cholecystokinin (CCK)-B receptor with a Ki value of 0.068 nM . This suggests that similar compounds may exhibit antagonistic properties that could be beneficial in treating conditions related to excessive gastrin secretion.

2. Antioxidant Activity

Studies have indicated that certain benzodiazepine derivatives possess antioxidant properties. Compounds with triazole moieties have been shown to exhibit moderate-to-high antioxidant activity compared to standard references like Trolox . This property may contribute to neuroprotective effects and could be explored for therapeutic applications in oxidative stress-related disorders.

3. Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for managing Alzheimer’s disease. Some benzodiazepine derivatives have demonstrated considerable AChE inhibition with IC50 values ranging from 0.08 to 0.1 µM . This indicates potential use in cognitive enhancement therapies.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter GABA at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system.
  • Cholinergic System Interaction : By inhibiting cholinesterases, these compounds can increase acetylcholine levels in synapses, enhancing cholinergic signaling which is crucial for memory and learning processes.

Research Findings and Case Studies

StudyCompoundActivityIC50/ Ki Value
YM022CCK-B Receptor AntagonistKi = 0.068 nM
Various Benzodiazepine DerivativesAChE InhibitionIC50 = 0.08 - 0.1 µM
Benzodiazepine DerivativesAntioxidant ActivityModerate-to-high compared to Trolox

Case Study: Anticancer Potential

Recent studies have suggested that benzodiazepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. For instance, certain derivatives were tested against MCF-7 breast cancer cells and showed promising results in inhibiting cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.